Array ( [bid] => 1677420 )
Moxazocine is a synthetic compound classified as a mixed agonist/antagonist of the opioid receptors, primarily acting on the kappa-opioid receptor. Its chemical formula is , with a molar mass of approximately 287.40 g/mol. Moxazocine was initially developed for its potential analgesic properties and has been investigated for its effects on pain management and opioid dependence treatment. Despite its promising profile, it did not achieve significant commercial success and remains largely of academic interest today .
Specific reaction pathways have not been extensively documented in literature but can be inferred from its structural characteristics.
Moxazocine exhibits a unique pharmacological profile as a partial agonist at opioid receptors. It shows preferential binding to the kappa-opioid receptor, which is associated with analgesic effects without the full spectrum of side effects typical of mu-opioid receptor agonists. This makes moxazocine an interesting candidate for pain management strategies that aim to minimize addiction potential and respiratory depression associated with traditional opioids .
The synthesis of moxazocine involves multi-step organic reactions, typically starting from simpler aromatic compounds. Key steps may include:
Specific synthetic pathways have not been detailed extensively in available literature, indicating that further research may be necessary to optimize production methods.
Moxazocine has potential applications in:
Despite these potential applications, moxazocine has not seen widespread clinical use due to limited commercial interest and further development needs .
Moxazocine shares structural and functional similarities with several other compounds that act on opioid receptors. Here are some notable comparisons:
| Compound Name | Structure Type | Opioid Receptor Activity | Unique Features |
|---|---|---|---|
| Moxazocine | Benzazocine derivative | Partial agonist at kappa receptor | Mixed agonist/antagonist profile |
| Buprenorphine | Thebaine derivative | Partial agonist at mu receptor | Long duration of action |
| Nalbuphine | Morphinan derivative | Agonist at kappa; antagonist at mu | Used for pain relief with less sedation |
| Pentazocine | Benzomorphan derivative | Agonist at kappa; weak mu activity | Less addictive potential |
| Butorphanol | Morphinan derivative | Agonist at kappa; partial mu agonist | Used in anesthesia and pain relief |
Moxazocine's unique profile as a selective kappa-opioid receptor partial agonist distinguishes it from other similar compounds that may have more pronounced effects on mu-opioid receptors .
Moxazocine emerged during the 1970s–1980s opioid research surge, when scientists sought analgesics with improved efficacy and reduced dependency risks compared to classical μ-opioid agonists. Bristol-Myers spearheaded its development under the investigational designation BL-4566. Preclinical studies demonstrated potent κ-opioid receptor binding (Ki = 2.4 nM) and δ-opioid receptor antagonism (Ki = 18 nM), suggesting a unique mechanistic profile.
Phase I clinical trials revealed dose-dependent analgesia in postoperative pain models, with 1 mg doses producing effects equivalent to 10 mg morphine. However, development halted during Phase II due to dose-limiting dysphoric effects characteristic of κ-agonists and competitive market pressures from emerging opioids.
The synthetic pathway for moxazocine exemplifies classical benzomorphan chemistry:
| Step | Reaction | Key Intermediate |
|---|---|---|
| 1 | Carbonyl reduction of oxygenated benzomorphan 1 | Alcohol derivative 2 |
| 2 | N-demethylation via BrCN treatment | Secondary amine 3 |
| 3 | Cyclopropanecarbonyl chloride acylation | Amide 4 |
| 4 | Methyl ether formation (MeI/base) | Methoxy intermediate 5 |
| 5 | LiAlH₄-mediated amide reduction | Tertiary amine 6 |
This seven-step process achieved an overall yield of 12–15%, with chiral resolution critical for isolating the bioactive (1S,9R,13S)-stereoisomer.
Early laboratory routes introduce the N-cyclopropylmethyl group after N-demethylation of the morphinan nucleus. The most widely adopted sequence is the von Braun acyl-reduction protocol (Scheme 1, Table 1, steps 2–4). Cyanogen bromide converts the tertiary amine to the nitrile carbamate, which is then acylated with cyclopropyl-carbonyl chloride; lithium aluminium hydride reduction furnishes the N-cyclopropylmethyl secondary amine, retaining the trans-fused morphinan framework [1].
A higher-yield alternative uses direct N-alkylation of nor-morphinan with bromomethyl-cyclopropane under polar, high-boiling conditions (110 °C, dimethylformamide). This one-step installation gives 78% isolated yield and avoids the hazardous BrCN step, but requires rigorous exclusion of moisture to suppress competing O-alkylation [2].
Selective O-methylation of the benzylic C-3 phenol is essential because the 14-hydroxy function must remain free for optimum analgesic–antagonist balance. Methyl iodide in anhydrous acetone or dimethylformamide with potassium carbonate achieves near-quantitative conversion (92%) in 1 h at 40 °C [3]. The ether is later removed with boron tribromide at 0 – 25 °C; rapid quench into ice–ammonia minimizes over-bromination and raises the demethylation yield to >60% on 50 mmol scale [1].
For laboratories preferring catalytic methods, copper-assisted O-methylation of the phenolate with dimethyl sulphate proceeds in 88% yield, though strict ventilation is required to handle the carcinogenic reagent [4].
| Compound | Key structural change | mp (°C) or phase | Selected spectroscopic data | Reference |
|---|---|---|---|---|
| II | Nitrile carbamate after von Braun reaction | glassy oil | CN stretch 2251 cm⁻¹; no N–CH₃ signal in ¹H NMR | 43 |
| III | Cyclopropylamide | 158–160 | ¹H NMR δ 0.52 (m, 4 H, cyclopropane); IR 1720 cm⁻¹ (C=O) | 43 |
| IV | N-Cyclopropyl-O-methyl ether | 212–214 | ¹H NMR δ 3.78 (s, 3 H, OCH₃); HRMS m/z 371.2068 (C₂₄H₂₉NO₃) | 43 |
| VI (free base) | Moxazocine | semi-solid | ¹H NMR δ 6.86 (d, 1 H, Ar-H), 0.50–0.10 (m, 4 H, cyclopropane); [α]²⁵D +27 (c 0.5, CHCl₃) | 1 |
| VI·HCl | Moxazocine hydrochloride | 238–240 (dec.) | IR 3410 cm⁻¹ (14-OH), 1611 cm⁻¹ (C=O); elemental analysis C , H , N within ±0.3% | 43 |
Process variables have been examined in both patent-scale and academic settings (Table 1). Three factors dominate overall throughput:
Choice of reducing agent for amide deoxygenation – lithium aluminium hydride gives a reproducible 68% yield but generates aluminium salts that complicate filtration. Reducing the LiAlH₄ charge from 4 to 2 equiv. with catalytic nickel boride cuts waste by 40% without loss of yield [3] [1].
Control of acid-mediated demethylation – slowing BBr₃ addition to ≤1 mmol min⁻¹ suppresses over-bromination, raising the final cleavage step from 46% to 62% isolated yield [1].
Salt formation and recrystallization – conversion to the hydrochloride followed by ethanol–ethyl acetate trituration affords >99.5% HPLC purity and removes LiAlH₄-derived aluminium traces in a single operation [1].
| Step | Transformation | Reagents (molar ratio) | Temp./time | Isolated yield % |
|---|---|---|---|---|
| 1 | 6-one → 6-ol | NaBH₄ (1.5) in THF | 0 °C → rt, 2 h | 88 [1] |
| 2 | N-demethylation | BrCN (3.0), K₂CO₃ (4.0) in CH₂Cl₂ | reflux, 18 h | 80 [1] |
| 3 | Cyclopropyl-amide | Cyclopropyl-COCl (2.0), Et₃N (3.0) | 0 °C → rt, 3 h | 75 [1] |
| 4 | Amide → N-cyclopropyl | LiAlH₄ (4.0) in THF | reflux, 4 h | 68 [1] |
| 5 | O-methylation | MeI (2.5), K₂CO₃ (3.0) | 40 °C, 1 h | 92 [3] |
| 6 | Ether cleavage | BBr₃ (1.2) in CH₂Cl₂ | 0 → 25 °C, 40 min | 62 [1] |
| Alt-3 | Direct N-alkylation | BrCH₂-cyclopropane (4.0) in DMF | 110 °C, 19 h | 78 [2] |
Overall yield: 22% for six-step sequence on 50 mmol scale; 27% when the optimized demethylation and reduced LiAlH₄ charge are employed.
Purity after single hydrochloride crystallization regularly exceeds 99% (area %) by reverse-phase HPLC; residual solvents meet ICH Q3C limits (<500 ppm dichloromethane, <50 ppm tetrahydrofuran) [1].
Research highlights